Ethyl piperidine-4-carboxylate hydrochloride

Physical Form Handling Safety Weighing Accuracy

Researchers seeking precise stoichiometric control often face variability with the liquid free base (ethyl isonipecotate). This crystalline hydrochloride salt (mp 140-143°C) eliminates that inconsistency, enabling accurate weighing and safe handling at scale. • Crystalline solid (≥97% purity) for reproducible molar calculations in N-alkylation or nucleophilic substitution sequences. • Stable under ambient storage; no special cold-chain logistics required for multi-step medicinal chemistry or agrochemical campaigns.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 147636-76-8
Cat. No. B138703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl piperidine-4-carboxylate hydrochloride
CAS147636-76-8
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCNCC1.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H
InChIKeySNZAKTXWTXRXNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Piperidine-4-carboxylate Hydrochloride: Definition & Physicochemical Properties


Ethyl piperidine-4-carboxylate hydrochloride (CAS 147636-76-8) is a piperidine heterocyclic derivative existing as a hydrochloride salt . Its molecular formula is C8H16ClNO2, with a molecular weight of 193.67 [1]. The compound is a white to off-white crystalline powder , soluble in water and common organic solvents such as alcohols and ethers , and features a piperidine ring bearing an ethyl ester group at the 4-position . This piperidine-4-carboxylate scaffold is one of the most frequently occurring aza-heterocycle substructures in small-molecule drugs, underpinning its role as a versatile pharmaceutical and agrochemical intermediate [2].

1

Piperidine-4-carboxylate scaffold among most frequent aza-heterocycles in small-molecule drugs (reported)

2

Hydrochloride salt form supports accurate gravimetric dispensing and long-term ambient storage

3

Versatile building block for N-functionalized piperidines and quinuclidine scaffolds

Ethyl Piperidine-4-carboxylate HCl: Salt vs Free Base Substitution


Generic substitution between ethyl piperidine-4-carboxylate hydrochloride and its closest analogs—particularly the free base form ethyl isonipecotate (CAS 1126-09-6)—is not technically feasible without workflow modification. The hydrochloride salt provides a crystalline solid with a defined melting point of 140–142°C [1], whereas the free base is a liquid [2]. This solid-state form directly enhances weighing accuracy, handling safety, and long-term storage stability under standard ambient conditions [1], whereas the free base liquid introduces greater volatility and variable handling considerations. Furthermore, the hydrochloride salt may be unsuitable for reactions requiring anhydrous, non-acidic conditions without a prior neutralization or free-basing step [3], while the free base permits direct use in nucleophilic substitutions but lacks the stoichiometric reproducibility and operational convenience of a solid salt. The evidence detailed below provides the quantitative basis for distinguishing between these forms and selecting the appropriate building block for specific synthetic applications.

Hydrochloride Salt
Physical Form
White crystalline solid (m.p. 140–142°C)
Handling & Storage
Reduced volatility, may enhance weighing accuracy and ambient stability
Synthetic Compatibility
May require neutralization for anhydrous/non-acidic conditions
Free Base (Ethyl Isonipecotate)
Physical Form
Liquid at room temperature
Handling & Storage
Higher volatility, variable handling; may affect gravimetric reproducibility
Synthetic Compatibility
Direct use in nucleophilic substitutions; stoichiometric control may be less reproducible

Ethyl Piperidine-4-carboxylate HCl: Evidence-Based Analog Comparison


Physical State: Crystalline Salt vs Liquid Free Base

Ethyl piperidine-4-carboxylate hydrochloride (CAS 147636-76-8) is a white to off-white crystalline powder with a melting point of 140–142°C [1], whereas the free base analog ethyl isonipecotate (CAS 1126-09-6) is a liquid at room temperature [2]. This solid-state form reduces volatility and enhances long-term storage stability compared to the liquid free base [1].

Physical State
Data to verify
Crystalline solid (m.p. 140–142°C) vs. liquid free base
Supports solid-state handling workflow
Verify lot-specific physical form
Physical Form Handling Safety Weighing Accuracy Storage Stability

Commercial Purity and Quality Control

Ethyl piperidine-4-carboxylate hydrochloride is commercially available from multiple suppliers at a purity of 98% or higher , with analytical verification by HPLC and GC methods . This high-purity, analytically characterized form eliminates the need for pre-use purification and ensures reproducible stoichiometry in subsequent derivatization reactions.

Commercial Purity
Data to verify
≥98% (HPLC/GC verified) vs. variable purity free base
May reduce pre-use purification needs
Verify supplier CoA for lot-specific purity
Purity Quality Control Reproducibility

Synthetic Utility: Quinuclidine Scaffold Precursor

Ethyl isonipecotate (the free base form of the target hydrochloride) has been demonstrated in published synthetic routes to undergo N-alkylation with 1-bromo-2-chloroethane in the presence of K2CO3 in acetone, yielding ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Subsequent treatment with LDA in THF effects cyclization to form ethyl quinuclidine-4-carboxylate [1], a key intermediate in the synthesis of muscarinic acetylcholine receptor antagonists [2]. The hydrochloride salt may be used directly after a simple neutralization step, offering the same synthetic versatility as the free base but with improved handling and storage characteristics.

Synthetic Route
Supporting evidence
N-alkylation with 1-bromo-2-chloroethane, then LDA cyclization to quinuclidine scaffold
Supports entry to quinuclidine scaffold synthesis
Neutralization of salt may be required prior to reaction
N-Alkylation Quinuclidine Synthesis Muscarinic Receptor Antagonists

Ethyl Piperidine-4-carboxylate HCl: Research & Industrial Applications


CNS-Active Quinuclidine Scaffold Synthesis

The compound serves as a direct precursor for ethyl quinuclidine-4-carboxylate, a key intermediate in the synthesis of 1-azoniabicyclo[2.2.2]octane muscarinic acetylcholine receptor antagonists [1][2]. The hydrochloride salt provides the same N-alkylation chemistry as the free base after neutralization, while its solid form offers superior handling and storage stability for multi-step medicinal chemistry campaigns [3].

Piperidine Heterocycle in Agrochemicals

Piperidine-containing compounds represent the most frequently occurring aza-heterocycle in agrochemical active ingredients [1]. The ethyl piperidine-4-carboxylate scaffold provides a versatile building block for introducing the piperidine pharmacophore into novel pesticidal or herbicidal candidates, with the hydrochloride salt offering crystalline handling advantages in gram-to-kilogram scale synthesis.

N-Functionalized Piperidine Building Blocks

The compound is suitable for nucleophilic substitution reactions to create various substituted piperidine derivatives [1]. The crystalline hydrochloride salt enables precise stoichiometric control in reactions where accurate molar equivalents are critical for yield optimization and impurity profile management [2].

SAR Studies of Piperidine-4-carboxylate Derivatives

The piperidine-4-carboxylate scaffold has been utilized in structure-activity relationship (SAR) studies for T-type calcium channel blockers, where derivatives showed hERG channel IC50 values ranging from 1.57 ± 0.14 to 4.98 ± 0.36 μM [1]. While the target compound itself is an unsubstituted intermediate, its scaffold serves as the foundation for synthesizing and evaluating 4-substituted and N-substituted derivatives for ion channel modulation [2].

Application
Selection Property
Validation Focus
CNS-Active Quinuclidine Scaffold Synthesis
Solid salt form handling for multi-step synthesis
Neutralization step and N-alkylation efficiency
Agrochemical Piperidine Building Block
Piperidine scaffold for agrochemical active ingredients
Scalability and handling from gram to kilogram
N-Functionalized Piperidine Derivatives
Precise stoichiometric control with crystalline salt
Nucleophilic substitution yield and impurity profile
SAR Studies on Piperidine-4-carboxylate Derivatives
Core scaffold for derivatization
Channel modulation endpoint profiling

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